molecular formula C15H14O3 B1674495 Lapachol CAS No. 84-79-7

Lapachol

Cat. No.: B1674495
CAS No.: 84-79-7
M. Wt: 242.27 g/mol
InChI Key: CWPGNVFCJOPXFB-UHFFFAOYSA-N
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Description

Lapachol (2-hydroxy-3-(3-methyl-2-butenyl)-1,4-naphthoquinone) is a naturally occurring naphthoquinone isolated primarily from plants of the Bignoniaceae family, such as Tabebuia spp. and Handroanthus impetiginosus . It is characterized by a 1,4-naphthoquinone core with a prenyl side chain at the C-3 position, contributing to its redox-active properties and diverse biological activities . Historically recognized for its antitumor effects against Walker 256 carcinosarcoma , this compound has demonstrated anti-inflammatory, antimicrobial, antileishmanial, and antidiabetic properties in preclinical studies . Its mechanism of action includes modulation of oxidative stress pathways, inhibition of pro-inflammatory cytokines, and interaction with cellular targets like sirtuins (Sirt1/Sirt3) and ribosomal protein S6 kinase .

Preparation Methods

Traditional Extraction from Natural Sources

Lapachol is natively found in the heartwood of trees belonging to the Bignoniaceae family, notably Tabebuia species. Traditional extraction involves solvent-based isolation from powdered plant material. For instance, bark samples are macerated in ethanol or dichloromethane, followed by filtration and solvent evaporation to yield crude this compound. Subsequent purification steps, such as recrystallization from hot ethanol or chromatographic separation, enhance purity. Although this method preserves the compound’s natural configuration, it faces limitations in yield variability and scalability, driving the development of synthetic alternatives.

Synthetic Preparation Methods

One-Step Solvent-Free Synthesis

A novel solvent-free method for synthesizing this compound analogues was disclosed in the CN105503692A patent. While primarily focused on alpha-lapachol derivatives, this approach offers insights into optimizing naphthoquinone chemistry. The protocol involves:

  • Reaction Setup : Lawsone (2-hydroxy-1,4-naphthoquinone) and nitrobenzaldehyde are combined with indium(III) chloride (InCl₃) as a catalyst.
  • Solvent-Free Conditions : The mixture is stirred at elevated temperatures (80–100°C) without additional solvents, minimizing environmental impact.
  • Product Isolation : Post-reaction, the crude product is washed with dichloromethane and purified via column chromatography.

This method highlights advancements in green chemistry, eliminating volatile organic solvents and reducing waste. However, its applicability to unmodified this compound requires further validation.

Multi-Step Synthesis with Indium(III) Chloride Catalyst

The EP1363896B1 patent delineates a robust multi-step synthesis of this compound, subsequently used to produce beta-lapachone. Key stages include:

  • Condensation Reaction :

    • Naphthoquinone derivatives react with nitrobenzaldehyde in the presence of InCl₃.
    • The mixture is stirred at room temperature, facilitating the formation of an intermediate Schiff base.
  • Extraction and Washing :

    • The reaction mixture is partitioned with dichloromethane, and the organic phase is sequentially washed with:
      • 1% sodium chloride (NaCl) to remove aqueous impurities.
      • 5% sodium bicarbonate (NaHCO₃) to neutralize acidic byproducts.
      • A final NaCl wash ensures phase separation.
  • Drying and Evaporation :

    • The organic layer is dried over sodium sulfate (Na₂SO₄), filtered, and concentrated via rotary evaporation.
    • Residual toluene is co-evaporated with isopropanol to prevent solvent contamination.
  • Crystallization :

    • The residue is dissolved in absolute ethanol, heated to 80°C, and cooled to 4°C to induce crystallization.
    • Pure this compound is isolated by filtration, yielding a bright yellow solid.

This method achieves high purity (>95%) and scalability, making it industrially viable.

Comparative Analysis of Synthetic Methods

The following table contrasts the two primary synthetic approaches:

Parameter One-Step Solvent-Free Multi-Step with InCl₃
Catalyst Indium(III) chloride Indium(III) chloride
Solvent Use None Dichloromethane, toluene
Reaction Time 4–6 hours 30 minutes (acid cyclization)
Purification Column chromatography Crystallization
Environmental Impact Low (solvent-free) Moderate (organic solvents)
Scalability Limited (lab-scale) High (industrial)

Purification and Isolation Techniques

Post-synthetic purification is critical for obtaining pharmaceutical-grade this compound. The EP1363896B1 protocol employs a multi-solvent recrystallization strategy:

  • Ethanol-Water System : Crude this compound is dissolved in a 3:1 ethanol-water mixture at 80°C.
  • Graded Cooling : Slow cooling to 4°C promotes selective crystallization, excluding impurities.
  • Filtration and Drying : Crystals are vacuum-filtered, washed with cold ethanol, and desiccated under reduced pressure.

This method yields a purity exceeding 98%, as confirmed by high-performance liquid chromatography (HPLC).

Environmental and Industrial Considerations

Synthetic routes utilizing InCl₃, though efficient, pose challenges due to indium’s cost and limited availability. Recent efforts explore substituting InCl₃ with iron(III) chloride (FeCl₃) or boron trifluoride (BF₃), albeit with reduced yields. Additionally, solvent recovery systems in industrial setups mitigate environmental impact by recycling dichloromethane and toluene.

Scientific Research Applications

Anticancer Properties

Mechanism of Action:
Lapachol exhibits cytotoxic effects against various cancer cell lines, including glioma and leukemia cells. Research indicates that this compound and its derivatives can induce apoptosis in tumor cells through different pathways. For instance, glycosylated derivatives of this compound have shown enhanced cytotoxicity compared to the parent compound. In a study involving HL-60 human leukemia cells, the glycosylated forms (LA4A and LA4C) demonstrated lower IC50 values (5.7 μM and 5.3 μM respectively) compared to this compound (25 μM), indicating a stronger anti-cancer effect .

Case Study: Glioma Treatment
Recent studies have highlighted this compound's effectiveness in treating malignant glioma. One study demonstrated that this compound significantly reduced the survival rate of spongioblastoma cells in vitro, outperforming the conventional drug temozolomide at certain concentrations . Additionally, the development of liposomal formulations of this compound has improved its pharmacokinetics and brain delivery, making it a promising candidate for glioma therapy .

Wound Healing

Research Findings:
this compound has been investigated for its wound healing properties, particularly in diabetic models. In a controlled study, mice treated with this compound exhibited significantly faster wound closure compared to control groups. The mechanism was linked to the upregulation of sirtuin proteins (Sirt1 and Sirt3), which play crucial roles in cellular repair and regeneration processes . The enhanced expression of growth factors such as EGF (epidermal growth factor) further supports this compound's role in promoting wound healing.

Antimicrobial Activity

Broad-Spectrum Efficacy:
this compound has demonstrated antimicrobial properties against a variety of pathogens. It exhibits activity against bacteria such as Staphylococcus aureus and Enterococcus faecalis, with minimum inhibitory concentration (MIC) values ranging from 1.56 to 25 µg/ml . Furthermore, it has shown antifungal activity comparable to conventional antifungal agents like Amphotericin B against Candida species.

Antioxidant and Other Therapeutic Effects

Oxidative Stress Management:
this compound's antioxidant properties enable it to neutralize free radicals, potentially mitigating oxidative stress-related diseases such as cardiovascular disorders and neurodegenerative diseases . Additionally, it has been explored for its analgesic effects and potential use in treating malaria and leishmaniasis due to its activity against respective parasites.

Summary Table of Applications

ApplicationDescriptionKey Findings
Anticancer Induces apoptosis in cancer cellsGlycosylated derivatives show enhanced cytotoxicity; effective against glioma .
Wound Healing Promotes faster healing in diabetic modelsUpregulates Sirt1/Sirt3; increases EGF levels leading to improved healing rates .
Antimicrobial Effective against various bacteria and fungiMIC values indicate efficacy against Staphylococcus aureus and Candida species .
Antioxidant Scavenges free radicals to reduce oxidative stressPotential benefits for cardiovascular health and neuroprotection .

Comparison with Similar Compounds

Lapachol belongs to the naphthoquinone class, which includes structurally related compounds with varying pharmacological profiles. Below is a detailed comparison:

Structural Analogs of this compound

β-Lapachone

  • Structure: Cyclized derivative of this compound, forming a furan-fused naphthoquinone .
  • Key Differences: Enhanced redox cycling capacity due to the fused furan ring, enabling NAD(P)H:quinone oxidoreductase 1 (NQO1)-dependent reactive oxygen species (ROS) generation .
  • Bioactivity: Superior antitumor activity compared to this compound, with selective cytotoxicity in NQO1-overexpressing cancers (e.g., pancreatic, lung) . Phase II clinical trials for cancer therapy, either as monotherapy or combined with DNA repair inhibitors .
  • Mechanism : NQO1-mediated ROS production induces DNA damage and PARP1 hyperactivation, leading to apoptosis .

α-Lapachone

  • Structure: Isomer of β-lapachone with a different quinone ring orientation .
  • Key Differences : Reduced redox stability compared to β-lapachone, limiting its clinical use .
  • Bioactivity: Antiparasitic activity against Trypanosoma cruzi (Chagas disease) with IC₅₀ values comparable to benznidazole . Pyridine-modified α-lapachone derivatives exhibit enhanced trypanocidal activity via oxidative stress mechanisms .

Hydroxy-Hydrothis compound

  • Structure : Hydrogenated derivative of this compound with a hydroxyl group at C-2 .
  • Key Differences : Saturated side chain reduces electrophilicity, altering antioxidant and electrolytic properties .
  • Bioactivity :
    • Similar anti-inflammatory and antioxidant effects to this compound but with improved solubility .

Thiosemicarbazone and Semicarbazone Derivatives

  • Structure: this compound conjugated with thiosemicarbazide or semicarbazide groups at the quinone carbonyl .
  • Key Differences : Enhanced hydrogen-bonding capacity and metal chelation properties .
  • Bioactivity :
    • Superior antifungal activity against Candida spp. (MIC: 0.05–0.10 µmol/mL) compared to this compound .
    • Lower cytotoxicity in mammalian cells, suggesting a better therapeutic index .

Isothis compound Acetate

  • Structure : Acetylated derivative of isothis compound, a positional isomer of this compound .
  • Key Differences : Increased lipophilicity and membrane permeability .

This compound-Fe(II) Complex

  • Structure: Coordination complex with Fe(II) via phenolic and carbonyl oxygens .
  • Key Differences : Metal coordination enhances stability and redox activity .
  • Bioactivity :
    • Antiproliferative effects in cancer cells through iron-mediated ROS generation .

Comparative Analysis of Key Properties

Compound Source/Modification Key Bioactivity Mechanism of Action Advantages Over this compound Limitations
This compound Natural (Bignoniaceae) Anti-inflammatory, antimicrobial Sirtuin activation, cytokine inhibition Broad-spectrum activity Dose-dependent toxicity, poor solubility
β-Lapachone Cyclized derivative Antitumor NQO1-dependent ROS generation Clinical efficacy, target specificity NQO1 dependency limits applicability
Thiosemicarbazone Synthetic modification Antifungal Membrane disruption, chelation Lower toxicity, enhanced activity Limited in vivo data
Isothis compound Acetate Acetylation Antileishmanial Mitochondrial dysfunction High potency Narrow therapeutic window

Research Findings and Clinical Relevance

  • Anticancer Activity : β-Lapachone’s clinical progression highlights its superiority over this compound in targeting NQO1-rich tumors . This compound derivatives like VI (modified with hydrophobic groups) show promise against viral targets like SARS-CoV-2 Nsp9 .
  • Anti-Inflammatory Effects : this compound reduces ear edema by 40–60% in murine models, comparable to diclofenac, via downregulation of VEGF and PDGF .
  • Antimicrobial Potency : Thiosemicarbazone derivatives inhibit Staphylococcus aureus at 0.10 µmol/mL, outperforming this compound’s MIC of 0.50 µmol/mL .

Biological Activity

Lapachol, a naturally occurring naphthoquinone derivative primarily isolated from the bark of Tabebuia avellanedae and other species, has garnered significant attention for its diverse biological activities. This article explores the compound's pharmacological effects, including its antimicrobial, anticancer, anti-inflammatory, and antimalarial properties, supported by various research findings and case studies.

Chemical Structure and Properties

This compound's chemical structure is characterized by a naphthoquinone framework, which is pivotal to its biological activity. The presence of hydroxyl groups enhances its reactivity and interaction with biological targets.

Antimicrobial Activity

This compound exhibits notable antimicrobial properties against a range of pathogens.

  • Minimum Inhibitory Concentrations (MICs) :
    • Against Staphylococcus aureus: 0.10 µmol/mL
    • Against Enterococcus faecalis: 0.05 µmol/mL
    • Against Cryptococcus gattii: 0.20 µmol/mL
    • Against Paracoccidioides brasiliensis: MICs ranging from 0.01 to 0.10 µmol/mL .

Table 1: Antimicrobial Activity of this compound and Derivatives

PathogenMIC (µmol/mL)Compound Type
Staphylococcus aureus0.10This compound
Enterococcus faecalis0.05This compound
Cryptococcus gattii0.20This compound
Paracoccidioides brasiliensis0.01-0.10Thiosemicarbazone Derivative

Anticancer Activity

Research indicates that this compound has significant cytotoxic effects against various cancer cell lines, including A549 human lung cancer cells.

  • Cytotoxicity :
    • This compound demonstrated mM activity against A549 cells under both aerobic and hypoxic conditions.
    • A derivative compound was found to be ten times more potent than this compound itself, highlighting the potential for structural modifications to enhance efficacy .

Table 2: Cytotoxic Effects of this compound

Cell LineIC50 (mM)Condition
A549 (lung cancer)mMAerobic
A549 (lung cancer)mMHypoxic

Anti-inflammatory Properties

This compound has been reported to possess anti-inflammatory effects, which contribute to its therapeutic potential in treating inflammatory diseases. The mechanisms may involve the inhibition of pro-inflammatory cytokines and modulation of immune responses.

Antimalarial Activity

This compound has also been explored for its antimalarial properties, particularly in the synthesis of derivatives that enhance activity against Plasmodium species.

  • Research Findings : Studies have indicated that this compound can be converted into more effective antimalarial agents through chemical modifications .

Case Studies

  • Thiosemicarbazone Derivatives : A study synthesized thiosemicarbazone derivatives of this compound, which exhibited enhanced antimicrobial activity against multidrug-resistant strains of bacteria .
  • Comparative Studies : In bioassays against Aedes aegypti, this compound showed a lower LD50 value compared to its amine derivatives, emphasizing the importance of functional groups in determining biological activity .

Q & A

Basic Research Questions

Q. What are the primary mechanisms underlying Lapachol's anticancer activity?

this compound targets pyruvate kinase M2 (PKM2), a key glycolytic enzyme, by binding to its regulatory domain (free energy: -9.34 kcal/mol) and inhibiting glycolysis in cancer cells . It also disrupts mitochondrial electron transport by interfering with cytochromes b and c, generating reactive oxygen species (ROS) . Additionally, this compound inhibits ribosomal protein S6 kinase 2 (RSK2), suppressing growth and inducing apoptosis in esophageal squamous cell carcinoma (ESCC) cells via caspase-3/7 activation and BAX upregulation .

Q. What is the antimicrobial spectrum of this compound?

this compound exhibits broad-spectrum activity against bacteria (e.g., Helicobacter pylori, Staphylococcus spp., MIC: 1.56–25 mg/mL), fungi (e.g., Candida albicans, comparable to amphotericin B), and viruses (HSV-1, HIV-1, EBV) . Its antifungal action involves membrane disruption, while antiviral effects stem from polymerase inhibition and ROS generation .

Q. What pharmacokinetic challenges limit this compound's clinical application?

Poor aqueous solubility, rapid elimination (brain-to-plasma AUC ratio: 0.028%), and low bioavailability hinder its efficacy. Blood-brain barrier (BBB) penetration is minimal, and high doses cause hepatotoxicity (elevated Gamma GT, GPT) . Validated UPLC-MS/MS methods (LLOQ: 0.5 ng/mL) are used to quantify plasma and brain distribution .

Q. How does this compound exert its antimalarial effects?

this compound inhibits Plasmodium respiration by disrupting electron transport between cytochromes b and c (74% oxygen absorption inhibition in P. knowlesi). Computational studies show preferential binding to P. falciparum HSP70-x (ΔG: -8.2 kcal/mol) over PfHSP70-1, suggesting species-specific targeting .

Advanced Research Questions

Q. How can researchers address contradictory data on this compound's anticancer efficacy?

Historical NCI studies noted toxicity at high doses (LD₅₀: 0.62 g/kg in rats), but derivatives like β-lapachone show improved safety (LD₅₀: 0.16 g/kg) . Discrepancies arise from purity variations and metabolic plasticity in cancer models. Orthotopic glioma studies reveal tumor volume reduction (40–60%) without weight loss, highlighting context-dependent efficacy .

Q. What experimental strategies optimize this compound's bioavailability?

Nano-liposomes (85.92 nm particle size, 92.52% encapsulation) prolong circulation (t₁/₂: 12.4 vs. 3.2 hours for free this compound) and enhance brain uptake. Orthogonal design (entrapment efficiency as index) and in vitro release profiling validate sustained delivery .

Q. How do this compound combination therapies enhance efficacy?

Synergy with 2,4-dinitrophenol (DNP) increases melanoma apoptosis (20% vs. 13% alone) via mitochondrial membrane depolarization . For tuberculosis, co-administration with N-acetylcysteine (NAC) improves selectivity (SI: 12.3 to 33.2) at acidic pH .

Q. What structural features of this compound influence its molecular targets?

Molecular docking (AutoDock 4.2) identifies PKM2 binding via 19 residues (e.g., ASN43, ARG105) with π-alkyl interactions. The naphthoquinone scaffold’s hydroxyl and prenyl groups are critical for RSK2 inhibition (IC₅₀: 2.5 µM in ESCC) .

Q. How do in vitro and in vivo models differ in assessing this compound's antimetastatic effects?

In vitro, this compound (400 µg/mL) alters HeLa cell protein profiles without reducing viability. In vivo, it inhibits CAM model invasiveness (50–70%) but requires nanoparticle formulations to sustain therapeutic concentrations .

Q. What analytical methods validate this compound quantification in plant extracts?

HPTLC-UV (toluene:ethyl acetate:acetic acid, 8.5:1.5:0.02) achieves linear quantification (10–130 µg, R²=0.9973) with LOD/LOQ of 0.028/0.086 µg. RP-HPLC standardizes extracts (2.04% w/w this compound in Radermachera xylocarpa) .

Properties

IUPAC Name

4-hydroxy-3-(3-methylbut-2-enyl)naphthalene-1,2-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14O3/c1-9(2)7-8-12-13(16)10-5-3-4-6-11(10)14(17)15(12)18/h3-7,16H,8H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CWPGNVFCJOPXFB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=CCC1=C(C2=CC=CC=C2C(=O)C1=O)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID6049430
Record name Lapachol
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Molecular Weight

242.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

84-79-7
Record name Lapachol
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Record name lapachol
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Record name Lapachol
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Record name 2-hydroxy-3-(3-methylbut-2-enyl)-1,4-naphthoquinone
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Retrosynthesis Analysis

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